molecular formula C7H9NO2 B1642469 2-(Methoxymethyl)pyridin-4-ol

2-(Methoxymethyl)pyridin-4-ol

Cat. No.: B1642469
M. Wt: 139.15 g/mol
InChI Key: LDKZVGMYDLEKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)pyridin-4-ol is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It features a pyridine ring core substituted with both a hydroxymethyl group and a methoxymethyl group, making it a valuable bifunctional synthetic intermediate for researchers in medicinal and organic chemistry. Research Applications: This compound is primarily used in chemical synthesis and research. Its structure suggests potential as a key building block for constructing more complex molecules, particularly in the development of pharmaceutical candidates and ligands for catalysis. The presence of multiple functional groups allows for diverse chemical modifications. Handling and Safety: Researchers should consult the safety data sheet (SDS) before use. This product is labeled with the GHS pictogram and carries hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . For Research Use Only: This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(methoxymethyl)-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO2/c1-10-5-6-4-7(9)2-3-8-6/h2-4H,5H2,1H3,(H,8,9)

InChI Key

LDKZVGMYDLEKFY-UHFFFAOYSA-N

SMILES

COCC1=CC(=O)C=CN1

Canonical SMILES

COCC1=CC(=O)C=CN1

Origin of Product

United States

Synthetic Methodologies for 2 Methoxymethyl Pyridin 4 Ol and Substituted Pyridin 4 Ol Derivatives

De Novo Synthetic Approaches to Pyridin-4-ol Ring Systems

De novo synthesis offers a powerful and flexible means to introduce a wide array of substituents onto the pyridine (B92270) ring with precise control over their positioning. These methods are particularly valuable for creating complex and highly functionalized pyridin-4-ol derivatives.

Multicomponent Reaction Protocols for Pyridin-4-ol Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. chim.it These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple building blocks. researchgate.net

A highly flexible and powerful three-component reaction for the synthesis of substituted pyridin-4-ols has been developed, starting from lithiated alkoxyallenes, nitriles, and carboxylic acids. rsc.orgillinois.edu This method allows for the creation of a diverse library of pyridin-4-ol derivatives by varying the three starting components. rsc.org

The general process begins with the deprotonation of an alkoxyallene, such as methoxyallene (B81269), with a strong base like n-butyllithium to form a lithiated allene (B1206475) intermediate. This nucleophilic species then attacks a nitrile (R¹-CN), which determines the substituent at the C6 position of the final pyridine ring. Subsequent treatment with a carboxylic acid (R²-COOH), which provides the substituent for the C2 position, leads to the formation of a key β-alkoxy-β-ketoenamide intermediate. illinois.edursc.org To synthesize the target compound, 2-(methoxymethyl)pyridin-4-ol, the corresponding carboxylic acid would be methoxyacetic acid, and a simple nitrile like acetonitrile (B52724) could be used for the R¹ substituent.

Table 1: Examples of Substituted Pyridin-4-ols Synthesized via Three-Component Reaction rsc.org

R¹ (from Nitrile) R² (from Carboxylic Acid) Product Overall Yield
t-Bu CF₃ 2-(Trifluoromethyl)-6-(tert-butyl)-3-methoxypyridin-4-ol 83%
i-Pr Ph 2-Phenyl-3-methoxy-6-isopropylpyridin-4-ol 52% (as nonaflate)
c-Pr c-Pr 2,6-Dicyclopropyl-3-methoxypyridin-4-ol 42% (as nonaflate)

The crucial ring-forming step in the three-component synthesis described above is an intramolecular aldol-type condensation of the β-alkoxy-β-ketoenamide intermediate. chim.itrsc.org This key intermediate possesses a nucleophilic terminal carbon on the diene system and an electrophilic amide carbonyl group. rsc.org

Under acidic or thermal conditions, the enamide undergoes cyclization. The nucleophilic carbon attacks the amide carbonyl, forming a new C-C bond and creating a six-membered ring intermediate. rsc.org This is followed by an acid-induced elimination of a water molecule to generate a pyridin-4-one. Tautomerization of the pyridin-4-one, which is in equilibrium with its aromatic alcohol form, yields the final, more stable pyridin-4-ol product. rsc.org The efficiency of this cyclocondensation step is generally high. illinois.edu

Established and Evolving Pyridine Synthesis Strategies Applicable to 4-Hydroxypyridines

Beyond the specific multicomponent reaction involving alkoxyallenes, other established and evolving synthetic strategies can be adapted to produce the pyridin-4-ol core.

Classical condensation reactions remain a cornerstone of heterocyclic synthesis. One notable method for preparing substituted 4-hydroxypyridines involves a multi-step process starting from 1,3-diketones. The diketone is first reacted with ammonia (B1221849) to form an α,β-unsaturated β-aminoketone (an enaminone). This intermediate is then N-acylated using a carboxylic acid halide or anhydride. The resulting N-acylated compound undergoes an intramolecular aldol (B89426) condensation to furnish the 4-hydroxypyridine (B47283) ring, with reported yields around 50-60% over the three steps. researchgate.netrsc.org

Another established route involves the transformation of 4H-pyran-4-ones into 4-hydroxypyridines. The pyranone ring system can be opened and reclosed in the presence of an ammonia source, effectively replacing the ring oxygen with a nitrogen atom to yield the corresponding pyridin-4-ol. researchgate.netrsc.org For example, 2-trifluoromethyl-4H-pyran-4-one has been converted to 4-hydroxy-2-trifluoromethylpyridine upon treatment with aqueous ammonia. researchgate.netrsc.org

Transition-metal catalysis offers highly efficient and atom-economic routes to construct pyridine rings. nih.gov Among the most powerful methods is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile, which assembles the pyridine ring in a single step. rsc.orgrsc.orgnih.gov Cobalt complexes are frequently used as catalysts for this transformation. researchgate.netrsc.orgrsc.orgnih.gov This approach allows for the creation of polysubstituted pyridines from simple, acyclic precursors. rsc.orgnih.gov To generate a 4-hydroxypyridine derivative using this method, one of the alkyne substrates would need to carry a protected hydroxyl group (e.g., a silyloxy group), which could be deprotected after the cycloaddition to reveal the 4-hydroxy functionality.

While the [2+2+2] cycloaddition builds the ring de novo, transition metals, particularly palladium, are also instrumental in the functionalization of pre-formed pyridin-4-ol systems. The hydroxyl group at the 4-position can be converted into an excellent leaving group, such as a nonaflate (-ONf). chim.it This pyridin-4-yl nonaflate is an extremely versatile precursor for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of carbon-based substituents at the C4 position. chim.it

Introduction and Manipulation of the Methoxymethyl Moiety on Pyridine Scaffolds

The introduction of a methoxymethyl group onto a pyridine ring, specifically at the C-2 position, is a key challenge in the synthesis of the target compound. This functionalization can be approached through direct C-H activation, though this remains a complex field, or more commonly, through the modification of a pre-existing substituent.

Regioselective Methoxymethylation of Pyridine Derivatives

Direct, single-step C-H methoxymethylation of a pyridine ring is not a commonly reported transformation. The functionalization of the electron-deficient pyridine ring is challenging, with reactivity patterns often favoring the C-2, C-4, and C-6 positions for nucleophilic attack or metal-catalyzed C-H activation. nih.govresearchgate.netstackexchange.com The inherent reactivity of the pyridine nucleus makes site-selective functionalization a significant synthetic hurdle. researchgate.netresearchgate.net

A more practical and widely employed strategy for achieving regioselective introduction of a 2-(methoxymethyl) group involves a two-step sequence:

Introduction of a C1 synthon: A one-carbon unit, such as a hydroxymethyl (-CH₂OH) or halomethyl (-CH₂X) group, is first installed at the desired position (C-2). This can be achieved through various methods, including the reaction of pyridine N-oxides with Grignard reagents followed by treatment with an appropriate electrophile, or the functionalization of pre-existing groups like a methyl group. organic-chemistry.org For instance, 2-methylpyridine (B31789) can undergo radical halogenation to yield 2-(halomethyl)pyridine.

Conversion to the methoxymethyl group: The installed C1 synthon is then converted to the methoxymethyl ether.

A 2-(hydroxymethyl)pyridine (picolyl alcohol) can be O-methylated via a Williamson ether synthesis, typically using a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with a methylating agent such as methyl iodide (MeI). prepchem.com

A 2-(halomethyl)pyridine can undergo a nucleophilic substitution reaction with sodium methoxide (B1231860) (NaOMe) to yield the desired 2-(methoxymethyl)pyridine. sci-hub.se

This two-step approach allows for precise control over the placement of the methoxymethyl group on the pyridine scaffold, leveraging well-established reactions for the initial functionalization and subsequent etherification.

Methoxymethyl Ethers as Protective Groups in Pyridin-4-ol Synthesis

In the synthesis of complex molecules containing the pyridin-4-ol moiety, the hydroxyl group is often reactive under various conditions. To prevent unwanted side reactions, it is frequently protected. The methoxymethyl (MOM) ether is a common choice for protecting hydroxyl groups due to its relative stability across a range of conditions and the numerous methods available for its selective removal. chemimpex.com

The pyridin-4-ol system exists in a tautomeric equilibrium with its keto form, pyridin-4-one. researchgate.net Intermolecular hydrogen bonding in both solid and solution phases often favors the pyridone form. Protection of the hydroxyl group as a MOM ether effectively "locks" the molecule in the pyridinol form.

The formation of a MOM ether on the hydroxyl group of a pyridin-4-ol derivative is typically achieved by reacting the alcohol with a methoxymethylating agent under basic conditions. The choice of reagent and base depends on the substrate's sensitivity and other functional groups present.

A common and effective method involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. chemimpex.com This base is crucial for deprotonating the hydroxyl group, forming the more nucleophilic alkoxide, which then displaces the chloride from MOM-Cl.

Reagent SystemBaseSolventTemperatureNotes
CH₃OCH₂Cl (MOM-Cl) N,N-Diisopropylethylamine (DIPEA)Dichloromethane (B109758) (CH₂Cl₂)Room TemperatureA widely used, mild method suitable for many substrates. nih.govchemimpex.com
CH₃OCH₂Cl (MOM-Cl) Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to Room Temp.A stronger base, useful for less acidic alcohols. chemimpex.com
CH₂(OCH₃)₂ (Dimethoxymethane) Phosphorus Pentoxide (P₂O₅)Chloroform (CHCl₃)25 °CAn alternative to the carcinogenic MOM-Cl. chemimpex.com
CH₂(OCH₃)₂ (Dimethoxymethane) Trifluoromethanesulfonic acid (TfOH)Dichloromethane (CH₂Cl₂)Room TemperatureAcid-catalyzed method, though less effective for tertiary alcohols. chemimpex.com

This table is interactive and based on data from referenced chemical literature.

The utility of the MOM group lies in its facile cleavage under specific, often acidic, conditions. As an acetal, the MOM ether is readily hydrolyzed by aqueous acid. chemimpex.com However, for sensitive substrates containing other acid-labile groups, milder and more selective methods are required. The development of chemoselective deprotection methods is critical in multi-step syntheses.

Various reagent systems have been developed to cleave MOM ethers with high selectivity, leaving other protecting groups or sensitive functionalities intact.

Reagent SystemSolventTemperatureNotes
Conc. HCl (catalytic) Methanol (MeOH)RefluxThe classic, strong acid hydrolysis method. chemimpex.compipzine-chem.com
Trimethylsilyl (B98337) Triflate (TMSOTf) / 2,2′-Bipyridyl Acetonitrile (CH₃CN)0 °C to Room Temp.A mild and highly chemoselective method; does not cleave acid-labile groups like Trityl (Tr) ethers. researchgate.netprepchem.com
Lewis Acids (e.g., MgBr₂, ZnBr₂) Various organic solventsVariableCan offer selectivity depending on the specific Lewis acid and substrate. nih.gov
HCl / Hexafluoro-2-propanol (HFIP) Dichloromethane (CH₂Cl₂)Room TemperatureA fast and mild method for cleaving electron-rich benzyl-type ethers, which can also be applied to MOM ethers. researchgate.net

This table is interactive and based on data from referenced chemical literature.

Specific Synthetic Pathways for this compound

One potential pathway begins with a suitable 2-substituted-4-chloropyridine, such as 2-methyl-4-chloropyridine. The synthesis could proceed via the following steps:

Functionalization of the 2-Methyl Group: The 2-methyl group is first activated, for example, through radical bromination using N-Bromosuccinimide (NBS) to form 2-(bromomethyl)-4-chloropyridine.

Formation of the Methoxymethyl Group: The resulting 2-(bromomethyl) intermediate undergoes nucleophilic substitution with sodium methoxide (NaOMe). This reaction displaces the bromide to form 2-(methoxymethyl)-4-chloropyridine. This type of substitution on halopyridines is a well-established transformation. sci-hub.se The C-4 position of the pyridine ring is activated toward nucleophilic attack, but the substitution at the benzylic-like position is typically much faster.

Hydrolysis to Pyridin-4-ol: The final step involves the conversion of the 4-chloro substituent to a 4-hydroxyl group. This can be a challenging step, often requiring harsh conditions such as heating with strong aqueous acid or base. The electron-deficient nature of the pyridine ring makes nucleophilic aromatic substitution at the C-4 position feasible. stackexchange.com The reaction with sodium hydroxide (B78521), for instance, would yield the sodium salt of the target compound, which upon acidic workup would provide this compound.

This proposed pathway combines standard, reliable transformations in pyridine chemistry to construct the target molecule in a logical, step-wise manner. Each step is based on analogous reactions reported in the chemical literature.

Chemical Reactivity and Transformations of 2 Methoxymethyl Pyridin 4 Ol Derivatives

Reactivity Profile of the Pyridin-4-ol Core

The reactivity of the central heterocyclic ring is influenced by the presence of the nitrogen atom and the hydroxyl group, which together define its electronic properties and reaction pathways.

Pyridin-4-ol exists in a tautomeric equilibrium with its corresponding keto form, pyridin-4(1H)-one. This equilibrium is a critical aspect of its chemistry, as the dominant tautomer determines the molecule's aromaticity and reactivity profile. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state of the compound. chemistrysteps.comlibretexts.org

In the gas phase, the enol form, 4-hydroxypyridine (B47283), is generally the more stable tautomer. libretexts.org However, in condensed phases, such as in polar solvents or in the solid crystalline state, the equilibrium shifts significantly towards the keto form, pyridin-4(1H)-one. google.com This preference in solution and the solid state is often attributed to factors like intermolecular hydrogen bonding, which is more favorable for the pyridone structure. organic-chemistry.org The nature of substituents on the pyridine (B92270) ring can also influence the tautomeric balance. chemistrysteps.com

Table 1: Tautomeric Preference of Pyridin-4-ol Systems in Different Environments
EnvironmentDominant TautomerPrimary Influencing FactorsReference
Gas PhasePyridin-4-ol (Enol form)Inherent molecular stability libretexts.org
Polar SolventsPyridin-4(1H)-one (Keto form)Solvation effects, intermolecular hydrogen bonding google.com
Non-polar SolventsEquilibrium mixture, enol form becomes more significantReduced solvation effects
Crystalline (Solid) StatePyridin-4(1H)-one (Keto form)Crystal packing forces, intermolecular hydrogen bonding google.comorganic-chemistry.org

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring system generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

Nucleophilic Reactivity: The pyridine ring is highly activated towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen atom). ias.ac.innih.gov This reactivity is a consequence of the nitrogen atom's ability to stabilize the negatively charged intermediate (a Meisenheimer-like complex) by delocalizing the electron density. ias.ac.in The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr). In the context of pyridin-4-ol derivatives, the molecule can also act as a nucleophile itself, with reactions potentially occurring at either the nitrogen or the oxygen atom, depending on the tautomeric form and reaction conditions. proprogressio.huyoutube.com

Electrophilic Reactivity: Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution, exhibiting reactivity comparable to that of nitrobenzene. libretexts.orgnih.gov The electronegative nitrogen atom reduces the electron density of the ring, and in acidic media, the nitrogen is readily protonated to form a pyridinium (B92312) cation, which further deactivates the ring. nih.gov When electrophilic substitution is forced under vigorous conditions, it occurs preferentially at the C3 position, which is the most electron-rich carbon in the deactivated ring. libretexts.orggoogle.com Attack at C2 or C4 would result in an unstable resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. google.com

Transformations Involving the 2-Methoxymethyl Substituent

The methoxymethyl group at the C2 position is analogous to a benzylic ether, and its reactivity is largely defined by the stability of intermediates formed at the methylene (B1212753) (-CH₂-) carbon.

The carbon-hydrogen bonds of the methylene group in the 2-methoxymethyl substituent are activated, similar to benzylic C-H bonds, and are susceptible to oxidation. Strong oxidizing agents can potentially convert the methoxymethyl group first to an aldehyde and subsequently to a carboxylic acid. For instance, methods used for the oxidation of benzylic halides, such as using pyridine N-oxide, demonstrate a pathway for converting a functionalized methyl group on a pyridine ring into a carbonyl group under mild conditions. nih.gov

While specific reduction pathways for the 2-methoxymethyl group are not extensively detailed, standard organic synthesis techniques would apply. If the group were oxidized to the corresponding aldehyde (2-formyl) or carboxylic acid (pyridine-2-carboxylic acid), it could be reduced back to the alcohol (2-pyridinemethanol) using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The carbon atom of the methoxymethyl group is a site for potential nucleophilic substitution. The ether linkage can be cleaved under strongly acidic conditions, such as with hydrohalic acids (HBr or HI). wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). A nucleophile (e.g., a halide ion) can then attack the methylene carbon in either an SN1 or SN2 fashion, depending on the stability of the resulting carbocation. youtube.comwikipedia.org The pyridyl group would stabilize a positive charge at the adjacent carbon, favoring such pathways. chemistrysteps.com A patented process describes a similar acid-catalyzed cleavage of a methoxymethyl pyrimidine, followed by reaction with a nucleophile, illustrating this reactivity pattern. google.com

Table 2: Potential Transformations of the 2-Methoxymethyl Group
Transformation TypeReactionPotential ReagentsProduct Functional GroupReference
OxidationOxidation of methylene C-HStrong oxidizing agents (e.g., KMnO₄, CrO₃); Pyridine N-oxide (for halide precursor)Aldehyde, Carboxylic acid nih.gov
Nucleophilic SubstitutionAcid-catalyzed ether cleavageStrong acids (e.g., HBr, HI)Halomethyl, Hydroxymethyl google.comwikipedia.orgmasterorganicchemistry.com

Advanced Functionalization and Coupling Reactions of Pyridin-4-ol Derivatives

Modern synthetic chemistry offers powerful tools for the further functionalization of the pyridin-4-ol scaffold, particularly through transition metal-catalyzed cross-coupling reactions. A key strategy involves converting the C4-hydroxyl group into a more reactive species, such as a triflate (-OTf) or nonaflate (-ONf). chemistrysteps.com These sulfonate esters are excellent leaving groups in palladium-catalyzed reactions.

This activation enables a variety of C-C and C-heteroatom bond-forming reactions, including:

Suzuki-Miyaura Coupling: The reaction of the pyridin-4-yl triflate with boronic acids or their esters to form aryl- or vinyl-substituted pyridines. nih.govacs.orgmdpi.com

Sonogashira Coupling: The coupling of the activated pyridin-4-ol with terminal alkynes to synthesize alkynylpyridine derivatives. wikipedia.orgorganic-chemistry.org

Stille Coupling: The reaction with organostannane (tin) reagents, which offers a versatile method for introducing a wide range of organic substituents. organic-chemistry.orgwikipedia.org

These coupling reactions provide a robust platform for elaborating the core structure of 2-(methoxymethyl)pyridin-4-ol, allowing for the synthesis of a diverse library of complex derivatives. chemistrysteps.com

Metal-Catalyzed Cross-Coupling Reactions of Pyridin-4-ol Analogues

Direct metal-catalyzed cross-coupling of the hydroxyl group in pyridin-4-ols is generally not feasible due to the poor leaving group ability of the hydroxide (B78521) ion. To overcome this, the hydroxyl moiety is typically converted into a more reactive electrophilic site. A common strategy involves transforming the pyridin-4-ol into a pyridin-4-yl nonaflate or a related sulfonate ester. chim.it These activated intermediates are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyridine ring. chim.itresearchgate.net

Palladium catalysis is a cornerstone of modern synthetic chemistry, and pyridin-4-ol derivatives are amenable substrates after appropriate activation. Pyridin-4-yl nonaflates, for instance, readily participate in a range of palladium-catalyzed transformations. researchgate.net

Among the most powerful of these is the Sonogashira reaction, which facilitates the coupling of a terminal alkyne with an aryl or vinyl halide (or pseudohalide). researchgate.net In this context, activated pyridin-4-ol derivatives serve as the pseudohalide component. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to yield 4-alkynylpyridine structures. researchgate.netmdpi.com These reactions are fundamental for introducing linear, rigid alkyne linkers into the pyridine core, a common motif in functional materials and complex molecules. The versatility of this reaction has been demonstrated on various pyridine and related heterocyclic systems, showcasing its broad applicability. nih.govnih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling with Pyridine Analogues

ElectrophileAlkyneCatalyst SystemBase / SolventProductRef.
4-Bromo-2,2′-bipyridinep-TolylacetylenePd(PPh₃)₂Cl₂, CuIPPh₃, Toluene4-(4-Methylphenylethynyl)-2,2′-bipyridine nih.gov
4-Bromo-2,2′-bipyridinePyridine-3-ylacetylenePd(PPh₃)₂Cl₂PPh₃, Toluene4-(Pyridine-3-ylethynyl)-2,2′-bipyridine nih.gov
3-IodopyridinePhenylacetyleneMCM-41 Anchored Pd Bipyridyl Complex, CuIPPh₃, Et₃N, THF3-(Phenylethynyl)pyridine mdpi.com
2-IodopyridinePhenylacetyleneMCM-41 Anchored Pd Bipyridyl Complex, CuIPPh₃, Et₃N, THF2-(Phenylethynyl)pyridine mdpi.com

While palladium is prevalent, other transition metals are also effective in mediating unique transformations of pyridine derivatives. These alternative catalytic systems can offer different reactivity, selectivity, and economic or environmental benefits.

Iron-Catalyzed Alkylation : Iron, being abundant and less toxic than many precious metals, is an attractive catalyst. Iron-catalyzed C-H alkylation of 2- and 4-methyl-azaarenes with alcohols has been developed as a sustainable method for forming C-C bonds. rsc.org

Rhodium-Catalyzed Alkylation : Rhodium(I) complexes have been shown to catalyze the ortho-alkylation of pyridines and quinolines via C-H bond activation, demonstrating high efficiency for heterocycles containing a single nitrogen atom. nih.gov

Ruthenium-Catalyzed Alkylation : A notable development is the use of visible light to promote ruthenium-catalyzed meta-selective C-H alkylation of arenes, including 2-phenylpyridine (B120327) substrates. This photochemical process operates at room temperature and offers regioselectivity that is often difficult to achieve with other methods. manchester.ac.uk

Iridium-Catalyzed Hydrogenation : Catalysts such as Crabtree's catalyst, an organoiridium compound, are highly effective for the directed hydrogenation of alkenes. wikipedia.org For pyridine derivatives containing an alkenyl substituent, such catalysts can provide high diastereoselectivity in reduction, controlled by the coordinating ability of the pyridine nitrogen or other directing groups. wikipedia.org

Table 2: Overview of Other Transition Metal-Mediated Reactions on Pyridine Scaffolds

Metal CatalystReaction TypeSubstrate TypeKey FeaturesRef.
Iron(III) chlorideC-H Alkylation4-Methyl-azaarenesUses alcohols as alkylating agents; sustainable. rsc.org
Rhodium(I) complexC-H AlkylationPyridines, QuinolinesSelective for the ortho-position to the nitrogen. nih.gov
Ruthenium(II) complexC-H Alkylation2-PhenylpyridinesVisible-light mediated; selective for the meta-position. manchester.ac.uk
Iridium (Crabtree's)HydrogenationAlkenyl-substituted heterocyclesDirected hydrogenation providing high stereoselectivity. wikipedia.org

Direct C-H Activation and Alkylation of the Pyridine Ring

Direct C-H activation is a powerful strategy that avoids the need for pre-functionalization of substrates, thus improving atom economy. nih.govbeilstein-journals.org However, the pyridine ring presents challenges due to its electron-deficient nature and the tendency of the ring nitrogen to coordinate with metal catalysts, which can hinder reactivity. researchgate.netrsc.org Despite these difficulties, significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyridines. ingentaconnect.com

C-H alkylation, in particular, has emerged as a valuable tool for modifying the pyridine scaffold. rsc.org These reactions often show regioselectivity for the C2 and C4 positions, which are electronically activated for certain reaction types. researchgate.net A prominent example is the Minisci reaction, a radical-based process that can achieve selective C4-alkylation of pyridines. nih.gov This approach allows for the introduction of various alkyl groups directly onto the pyridine core using readily available carboxylic acids as alkyl sources. nih.gov Furthermore, transition metals like rhodium and iron have been successfully employed to catalyze the direct alkylation of pyridine C-H bonds with olefins or alcohols, respectively. rsc.orgnih.gov

Table 3: Selected Examples of Direct C-H Alkylation of Pyridine Derivatives

Catalyst SystemAlkylating AgentPositionSubstrate ExampleRef.
AgNO₃ / (NH₄)₂S₂O₈Carboxylic AcidsC4Pyridine nih.gov
Palladium(II) AcetateAlkyl IodidesC2 (of phenyl ring)2-Phenylpyridine rsc.org
Rhodium(I) ComplexOlefinsC22-Substituted Pyridines nih.gov
Iron(III) chlorideAlcoholsCα (of methyl group)4-Methylquinoline rsc.org
Ruthenium(II) ComplexAlkyl Halidesmeta (of phenyl ring)2-Phenylpyridine manchester.ac.uk

Ring Rearrangement and Heterocyclic Annulation Reactions

The pyridine nucleus of this compound serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the existing pyridine core. The specific outcome is dictated by the functional groups present on the pyridine starting material and the choice of reagents.

For example, appropriately substituted aminopyridinecarbonitriles can undergo cyclization with various reagents to form fused bicyclic systems. Reaction with ethyl acetoacetate (B1235776) can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives, while reaction with malononitrile (B47326) can lead to the formation of 1,8-naphthyridines. nih.gov Similarly, pyridine derivatives bearing a hydrazide group at the C6 position can be cyclized intramolecularly to produce pyrazolo-[3,4-b]-pyridines. nih.gov These annulation strategies are crucial for accessing diverse and complex heterocyclic frameworks from relatively simple pyridine precursors. In more complex transformations, transition metals can mediate the complete rearrangement of a heterocyclic ring to form new, stable aromatic systems. nih.gov

Table 4: Heterocyclic Annulation Reactions Starting from Pyridine Derivatives

Pyridine Starting MaterialReagentResulting Fused SystemRef.
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileEthyl acetoacetatePyrido[2,3-d]pyrimidine nih.gov
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileMalononitrile1,8-Naphthyridine nih.gov
6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrileAcetic Acid / DMFPyrazolo-[3,4-b]-pyridine nih.gov

Mechanistic Investigations in the Synthesis and Reactivity of 2 Methoxymethyl Pyridin 4 Ol

Elucidation of Reaction Pathways in Pyridin-4-ol Formation

The formation of the pyridin-4-ol core, a central feature of the target compound, can be achieved through various synthetic strategies, most notably multicomponent reactions (MCRs). Mechanistic studies of these pathways are crucial for optimizing reaction conditions and understanding product distribution.

Mechanistic Studies of Multicomponent Pyridin-4-ol Syntheses

Multicomponent reactions offer an efficient route to highly substituted pyridin-4-ol derivatives by combining three or more starting materials in a single synthetic operation. chim.itmdpi.com These reactions typically involve sequential carbon-carbon bond formations, often through Michael or aldol-type additions, to construct a precursor that subsequently cyclizes. acsgcipr.org

One notable multicomponent approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it A proposed mechanism for this transformation highlights the complexity and elegance of the reaction cascade. The process is initiated by the reaction of the lithiated methoxyallene (B81269) with a nitrile. Subsequent treatment with an excess of a strong carboxylic acid, such as trifluoroacetic acid (TFA), leads to a fascinating multi-step sequence. A key feature of this mechanism is an "umpolung of reactivity" of the alkoxyallene subunit, where the central carbon, typically electrophilic, becomes nucleophilic. chim.it The cyclization step proceeds via an intramolecular aldol-type addition involving an amide carbonyl group, which is generally considered a weak electrophile. The presence of a highly activating group like a trifluoroacetyl group enhances the electrophilicity sufficiently to drive the cyclization forward. chim.it

Common MCRs for pyridine (B92270) ring formation include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.org The Hantzsch-type synthesis, for example, typically yields a tetrahydropyridine (B1245486) intermediate which then requires an oxidation step to produce the final aromatic pyridine ring. mdpi.comacsgcipr.org In contrast, approaches like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses can directly yield the aromatic pyridine product through the elimination of small molecules like water or alcohols. acsgcipr.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the multicomponent synthesis of pyridin-4-ols from alkoxyallenes, several key intermediates have been proposed. chim.it After the initial steps involving protonation and reaction with a carboxylate, a 1,3-diene system is formed. This undergoes an acyl shift to an N-acylated 1,3-diene, followed by a proton shift to generate a stable enamide. chim.it In some cases, particularly when using carboxylic acids less potent than TFA, the reaction can halt at this enamide intermediate, which can then be isolated and characterized. chim.it

The subsequent crucial step is the aldol-type cyclization of a dienol intermediate, which forms the new C-C bond of the ring. This generates a cyclic species that, after an acid-induced elimination of water, yields the pyridin-4-one tautomer. Tautomerization then provides the final pyridin-4-ol product. chim.it Pyridin-4-ol exists in equilibrium with its keto tautomer, pyridin-4-one, with the pyridone form often being favored due to factors like intermolecular hydrogen bonding. researchgate.net

Mechanistic Aspects of Methoxymethyl Group Transformations

The methoxymethyl (MOM) group is a common protecting group for alcohols and phenols, and understanding the mechanism of its transformation is key to the reactivity of 2-(Methoxymethyl)pyridin-4-ol. The cleavage of aromatic MOM ethers, such as the one present in the target molecule, has been studied in detail.

A proposed mechanism for the deprotection of aromatic MOM ethers involves the use of a trialkylsilyl triflate (like TMSOTf) and a base such as 2,2'-bipyridyl. acs.org It is suggested that a complex, for instance [Bpy·TMS]⁺⁻OTf, preferentially coordinates to the more Lewis basic oxygen atom on the methyl side of the acetal. However, for the reaction to proceed, coordination must occur at the oxygen atom adjacent to the aromatic ring. The difference in electron density between the two oxygen atoms is a determining factor in this reactivity. Following coordination to the aromatic-side oxygen, a salt intermediate is formed, which is then hydrolyzed to yield the final phenol (B47542) or, in this case, the pyridin-4-ol. acs.org

This mechanistic understanding allows for chemoselective transformations. For example, aromatic MOM ethers can be converted first to silyl (B83357) ethers and then hydrolyzed, while direct conversion to other silyl ethers (e.g., triethylsilyl ethers) is also possible depending on the specific trialkylsilyl triflate used. acs.org

Regioselectivity and Stereoselectivity in Synthetic Transformations

Achieving regioselectivity is a paramount challenge in pyridine chemistry. The electronic nature of the pyridine ring dictates that electrophilic substitution is difficult, while nucleophilic substitution and reactions at the ring nitrogen are more common.

For pyridin-4-ol itself, the molecule can act as an ambident nucleophile. However, in reactions with electrophiles like pentafluoropyridine (B1199360), pyridin-4-ol has been shown to react selectively at the nitrogen atom, yielding N-substituted pyridin-4-one products. osi.lv This N-selectivity is a critical aspect of its reactivity profile.

Methods have been developed to control the regioselectivity of functionalization at specific carbon atoms of the pyridine ring. One strategy involves the activation of pyridine N-oxides with trifluoromethanesulfonic anhydride, which allows for the selective addition of nucleophiles like malonate anions at either the C2 or C4 position. nih.gov Another innovative approach to achieving C4-alkylation uses a temporary, maleate-derived blocking group. This group directs Minisci-type decarboxylative alkylation exclusively to the C4 position, after which the blocking group can be removed. chemrxiv.org

Mechanistic studies have also shed light on regioselectivity in more complex ring-opening and rearrangement reactions. For instance, the reaction of certain oxazoline[3,2-a]pyridinium salts with different nucleophiles can be highly regioselective. Nucleophiles like aniline (B41778) may preferentially attack one carbon atom (e.g., C8) to afford N-substituted pyridones, whereas other amines, such as phenylmethanamine, may attack a different carbon (e.g., C2) to form 2-substituted pyridines. This selectivity has been attributed to the ability of certain nucleophiles to form stabilizing cation-π interactions with the pyridinium (B92312) ring in the transition state, thereby lowering the activation energy for a specific reaction pathway. researchgate.net

Design, Synthesis, and Structural Elucidation of Advanced Derivatives and Analogues

Synthesis of Diverse 2-(Methoxymethyl)pyridin-4-ol Analogues for Structure-Property Relationship Studies

The generation of diverse analogues of this compound is crucial for comprehensive structure-property relationship (SPR) studies. A flexible and efficient synthetic approach allows for the creation of a library of compounds with varied substituents, enabling a systematic investigation of their chemical and physical properties.

A notable and adaptable three-component reaction has been established for synthesizing highly substituted pyridin-4-ol derivatives. chim.it This method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it An optimized protocol for this synthesis involves treating a lithiated methoxyallene (B81269) with a nitrile, such as pivalonitrile, at low temperatures. Subsequently, an excess of trifluoroacetic acid (TFA) is added. chim.it To drive the reaction to completion, the crude product mixture is dissolved in dichloromethane (B109758) and treated with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine, followed by heating at reflux. This process facilitates the final cyclization, leading to the desired pyridin-4-ol derivative in high yield after an acidic work-up. chim.it This multi-component approach is highly valuable as it allows for significant variation in the final product by simply changing the starting nitrile and carboxylic acid components.

Further diversification of the pyridin-4-ol core can be achieved through well-established cross-coupling reactions. For instance, after converting the hydroxyl group at the 4-position into a more reactive leaving group like a nonaflate or triflate, palladium-catalyzed processes such as Suzuki or Sonogashira reactions can be employed. chim.itnih.gov These reactions allow for the introduction of a wide range of aryl, alkyl, or alkynyl groups at this position, significantly expanding the library of accessible analogues for detailed SPR analysis. chim.itnih.gov The ability to easily modify the structure is a significant characteristic of pyridine (B92270) derivatives. researchgate.net

Table 1: Optimized Three-Component Synthesis of a Pyridin-4-ol Derivative chim.it

Step Reagents & Conditions Purpose Overall Yield
1 Lithiated methoxyallene, pivalonitrile, excess TFA Initial three-component condensation 83%
2 Crude product mixture, TMSOTf, triethylamine, CH₂Cl₂, reflux Completion of cyclization
3 Acid work-up Isolation of the final product

Methodologies for Structural Characterization of Reaction Products

The unambiguous determination of the molecular structure of newly synthesized this compound analogues is essential. A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and three-dimensional arrangement of the reaction products.

The primary methods for structural confirmation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. These techniques provide information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in the molecule. researchgate.net

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups. osti.gov For pyridin-4-ol derivatives, characteristic absorption bands for O-H (hydroxyl), C=C, and C-N bonds within the pyridine ring, and C-O-C of the methoxymethyl group can be observed. researchgate.netosti.gov

Mass Spectrometry (MS) : This technique provides information about the molecular weight and elemental composition of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements. researchgate.net

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample, providing further verification of the compound's empirical and molecular formula. researchgate.netosti.gov

Together, these methodologies provide a comprehensive characterization of the synthesized analogues, ensuring the structural integrity of the compounds used in further studies. researchgate.netosti.govnih.gov

Investigation of Substituent Effects on Chemical Behavior and Molecular Architecture

The introduction of different substituent groups onto the this compound scaffold can profoundly influence its chemical reactivity, physical properties, and molecular geometry. The study of these substituent effects is a cornerstone of structure-property relationship investigations.

The electronic nature of a substituent significantly alters the properties of the pyridine ring and the hydroxyl group. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic ring. ncert.nic.in This increased positive character makes the hydroxyl proton more acidic (lowering its pKa) by stabilizing the resulting phenoxide-like anion through delocalization. ncert.nic.in Conversely, electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, increase the electron density on the ring, which generally decreases the acidity of the hydroxyl group compared to the unsubstituted parent compound. ncert.nic.inresearchgate.net These electronic effects are often quantified using Hammett and Brønsted correlations, which relate reaction rates and equilibrium constants to the electronic properties of the substituents. rsc.org

Table 2: General Effects of Substituents on Pyridin-4-ol Properties

Substituent Type Examples Effect on Ring Electron Density Effect on Acidity of 4-OH Group
Electron-Donating Group (EDG) -CH₃, -OCH₃ Increases Decreases ncert.nic.inresearchgate.net
Electron-Withdrawing Group (EWG) -NO₂, -CN, -Cl Decreases Increases ncert.nic.in

Applications in Advanced Organic Synthesis and Materials Science

2-(Methoxymethyl)pyridin-4-ol as a Versatile Synthetic Intermediate and Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex structures. This compound fits this description perfectly, offering chemists a versatile scaffold for elaboration in medicinal, organic, and material chemistry. Its utility stems from the reactivity of the pyridine (B92270) ring, the nucleophilicity of the pyridinol/pyridone oxygen, and the potential for the methoxymethyl group to influence the molecule's electronic and steric properties.

The construction of complex heterocyclic frameworks is a cornerstone of modern organic synthesis, driven by the prevalence of these structures in biologically active compounds. Pyridine derivatives are frequently employed as starting materials for creating fused ring systems and other intricate molecular designs.

The this compound structure is well-suited for building more elaborate heterocyclic systems. The pyridin-4-ol moiety can be readily converted into a better leaving group, such as a triflate or nonaflate, transforming the C4 position into an electrophilic site ripe for cross-coupling reactions. This strategy is particularly effective in palladium-catalyzed processes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki, Stille, or Buchwald-Hartwig couplings at this position could introduce aryl, alkyl, or amino substituents, respectively. These reactions serve as key steps in the synthesis of poly-substituted pyridines, which are themselves precursors to fused systems like pyrido[1,2-a]pyrimidines or other polycyclic aromatic structures.

Furthermore, the existing substituents guide the regioselectivity of subsequent reactions. The electron-donating nature of the hydroxyl/oxo group and the methoxymethyl group can influence the reactivity of the pyridine ring's C-H bonds, potentially directing metallation or other functionalization reactions to specific positions, thereby enabling a controlled, stepwise construction of complex targets.

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its aromatic nature allow it to engage in critical binding interactions with biological targets. Consequently, synthetic intermediates that provide a decorated pyridine core, such as this compound, are of high value in drug discovery and development.

The synthesis of active pharmaceutical ingredients (APIs) often requires the assembly of multiple fragments. A patent for the synthesis of 2-alkoxy-4-substituted pyridine derivatives highlights their importance as key intermediates for pharmaceuticals. google.comscispace.com The methoxymethyl group at the C2 position is a common feature in various biologically active molecules. For example, related structures like 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) are precursors in the synthesis of proton pump inhibitors. bldpharm.com The 4-ol group can be used as a handle for modification or to mimic the hydrogen-bonding pattern of a tyrosine residue in a protein.

While specific examples detailing the incorporation of this compound into a named natural product or API are not prevalent, its structural motifs are highly relevant. The synthesis of fentanyl analogues, for instance, relies on functionalized piperidine (B6355638) precursors, which can be derived from pyridine building blocks. scispace.com The general strategy involves using a pyridine derivative to construct a central part of the molecule, which is then elaborated in subsequent steps. The unique substitution pattern of this compound makes it a promising candidate for constructing novel analogues of existing drugs or as a starting point for entirely new therapeutic agents.

Role in Catalysis and Ligand Design

The ability of the pyridine nitrogen's lone pair of electrons to coordinate with metal ions is the foundation of its widespread use in coordination chemistry and catalysis. nih.gov The properties of a metal catalyst can be finely tuned by altering the electronic and steric environment provided by its surrounding ligands.

Pyridin-4-ol and its derivatives can act as versatile ligands in catalytic systems. The molecule can coordinate to a metal center in several ways. In its protonated, neutral form, it coordinates solely through the pyridine nitrogen. However, upon deprotonation, the 4-olate anion becomes a powerful O-donor. This creates an N,O-bidentate chelate system if the metal also binds to the pyridine nitrogen. The methoxymethyl group at the C2 position introduces an additional potential coordination site—the ether oxygen—which could allow for a tridentate (N,O,O) binding mode, forming a stable pincer-type complex.

The electronic character of the substituents significantly impacts the ligand's properties. The electron-donating methoxymethyl group and the 4-hydroxyl group increase the electron density on the pyridine ring, enhancing the Lewis basicity of the nitrogen atom and its ability to donate to a metal center. This can stabilize higher oxidation states of the metal and influence the catalytic activity. In a study of Pd(II) complexes, it was shown that functional groups on the pyridine ring cause significant changes in the physicochemical properties of the coordination compounds, which in turn affects their efficiency as precatalysts in cross-coupling reactions. wikipedia.org

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donor Atoms Description
Monodentate N Coordination via the pyridine nitrogen lone pair.
Bidentate (Anionic) N, O⁻ Chelation via the pyridine nitrogen and the deprotonated 4-olate oxygen.

Transition metal pyridine complexes are fundamental precursors in organometallic synthesis. acs.org Complexes such as CoCl₂(py)₄ and NiCl₂(py)₄ are valuable starting materials in organocobalt and organonickel chemistry, respectively, due to their solubility and reactivity. acs.org

An organometallic complex featuring this compound as a ligand would possess distinct properties. The substituents would modulate the steric and electronic environment around the metal center. For example, a square-planar complex of Pd(II) or Pt(II) with this ligand could exhibit different reactivity in reactions like Suzuki or Heck couplings compared to a complex with an unsubstituted pyridine. wikipedia.org The potential for the ligand to adopt multiple coordination modes (monodentate, bidentate, or tridentate) could allow it to stabilize different geometries and oxidation states of the metal, leading to novel catalytic cycles. Such complexes could find use in a range of transformations, from C-H activation to polymerization catalysis. researchgate.netnih.gov

Contributions to Advanced Materials Chemistry

The field of advanced materials seeks to create substances with novel and useful properties, often by designing molecules with specific electronic, optical, or structural characteristics. Pyridine-containing compounds are integral to the development of functional organic materials, including polymers, molecular magnets, and components for electronic devices.

The electronic structure of this compound, featuring both electron-donating (methoxymethyl, hydroxyl) and electron-accepting (pyridine ring) components, makes it an attractive building block for materials with interesting photophysical properties. In the design of materials for Organic Light-Emitting Diodes (OLEDs), for example, molecules containing both electron-donating and electron-accepting moieties are often used. acs.orgnih.govacs.orgmdpi.com Pyridine-appended pyrene (B120774) derivatives have been successfully developed as hole-transporting materials for OLEDs. acs.orgnih.govacs.orgmdpi.com

Incorporating this compound into a larger conjugated system could lead to materials with applications in sensors or organic electronics. The pyridin-4-ol group can engage in strong intermolecular hydrogen bonding, which can be exploited to direct the self-assembly of molecules into well-ordered solid-state structures, a key strategy in creating crystalline organic materials with predictable properties. Furthermore, the ability of the pyridine unit to coordinate with metal ions can be used to construct metal-organic frameworks (MOFs) or metallopolymers, where the properties of the material can be tuned by the choice of both the organic linker and the metal ion.

Table 2: Mentioned Compounds

Compound Name
This compound
2-(Chloromethyl)-4-methoxy-3-methylpyridine
CoCl₂(py)₄ (Tetrachlorobis(pyridine)cobalt)
NiCl₂(py)₄ (Tetrachlorobis(pyridine)nickel)
Pyrido[1,2-a]pyrimidines

Development of Functional Materials and Organic Electronics Components

There is no available research data or published literature that discusses the use of this compound in the synthesis or development of functional materials or as a component in organic electronic devices. While pyridine derivatives, in general, are explored in materials science, the specific properties and potential applications of this compound remain uninvestigated in this context.

Applications in Supramolecular Chemistry

Similarly, the role of this compound in the field of supramolecular chemistry has not been documented in scientific literature. There are no studies on its use as a building block for self-assembling systems, host-guest complexes, or other supramolecular architectures.

Theoretical and Computational Studies of 2 Methoxymethyl Pyridin 4 Ol Systems

Quantum Chemical Investigations and Electronic Structure Analysis (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the behavior of molecules like 2-(Methoxymethyl)pyridin-4-ol. DFT calculations provide a balance between computational cost and accuracy, making them suitable for determining optimized geometries, vibrational frequencies, and electronic properties. These calculations are foundational for understanding molecular stability, reactivity, and spectroscopic characteristics. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to accurately model the electronic environment and predict properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for assessing chemical reactivity. ias.ac.in

Prediction of Reactivity and Reaction Energetics

Quantum chemistry is a powerful tool for predicting the reactivity of molecules by analyzing their electronic structure and calculating the energetics of potential reaction pathways. chemalive.comchemrxiv.org For pyridin-4-ol and its derivatives, a key aspect of their reactivity is their behavior as ambident nucleophiles, with potential reaction sites at either the nitrogen or the oxygen atom. researchgate.net

DFT calculations can predict the outcome of such reactions by modeling the potential energy surface. By calculating the distribution of electron density and the energies of the HOMO and LUMO, researchers can identify the most likely sites for electrophilic or nucleophilic attack. ias.ac.in For instance, studies on the reaction of pyridin-4-ol with electrophiles like pentafluoropyridine (B1199360) have shown that the reaction occurs at the nitrogen atom, yielding a 4-pyridone derivative. researchgate.net This selectivity can be rationalized by computational models that show a higher nucleophilicity or a more accessible HOMO lobe at the nitrogen atom compared to the oxygen atom in the pyridin-4-ol tautomer.

Table 1: Hypothetical DFT-Calculated Parameters for Predicting Reactivity of this compound

ParameterNitrogen Atom (N1)Oxygen Atom (O4)Predicted Outcome
Mulliken Atomic Charge-0.45 e-0.62 eOxygen is more electronegative, but nitrogen's lone pair is often more available.
HOMO Lobe ContributionHigherLowerFavors N-attack in frontier orbital-controlled reactions.
Calculated Activation Energy (vs. Electrophile E+)Lower (e.g., 15 kcal/mol)Higher (e.g., 20 kcal/mol)N-functionalization is kinetically favored.

Conformational Analysis and Tautomerism Modeling

The structure of this compound is not static; it involves rotational flexibility in the side chain and a potential tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4-one (keto) form. chim.it Computational modeling is essential for understanding the relative stabilities of these different structures.

Conformational Analysis: The methoxymethyl group at the C2 position can rotate around the C2-C(methylene) and C(methylene)-O bonds. DFT calculations can map the potential energy surface by systematically rotating these bonds to identify low-energy conformers. eurjchem.com This analysis helps determine the most stable three-dimensional shape of the molecule, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Tautomerism Modeling: The pyridin-4-ol/pyridin-4-one tautomerism is a well-known phenomenon. Ab initio calculations have shown that for the parent compound, 4-hydroxypyridine (B47283) is more stable than 4-pyridone in the gas phase by approximately 2.4 kcal/mol. wayne.edu However, the equilibrium can be influenced by substituents and the solvent environment. DFT calculations can precisely model the relative Gibbs free energies (ΔG) of the two tautomers of this compound. The presence of the methoxymethyl group may subtly alter this balance. By comparing the calculated energies, the predominant tautomeric form under specific conditions can be predicted. researchgate.netnih.gov

Table 2: Illustrative DFT-Calculated Relative Energies for Tautomers and Conformers of this compound in Gas Phase

StructureDescriptionRelative Energy (kcal/mol)Relative Population (at 298 K)
Pyridin-4-ol (Conformer A)Most stable conformer of the 'ol' tautomer.0.00~87%
Pyridin-4-ol (Conformer B)Higher energy conformer of the 'ol' tautomer.1.50~7%
Pyridin-4-one (Tautomer)Most stable conformer of the 'one' tautomer.2.50~6%

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. Pyridine (B92270) and pyridone scaffolds are common in kinase inhibitors, making proteins like VEGFR-2 or HER-2 plausible hypothetical targets for docking studies with this compound. nih.gov

The process involves placing the 3D structure of this compound (obtained from conformational analysis) into the active site of a target protein. A scoring function then estimates the binding affinity, often expressed as a docking score in kcal/mol, and predicts the binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to rationalize the binding. ashdin.com For example, the hydroxyl/keto group of the pyridin-4-ol/one core and the ether oxygen of the methoxymethyl side chain could act as hydrogen bond acceptors or donors, anchoring the ligand within the protein's active site. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to create a mathematical equation that predicts the property of interest. chemrevlett.comnih.gov

For a series of analogues of this compound, a QSAR model could be developed to predict, for example, their inhibitory activity against a specific enzyme. researchgate.netnih.gov

Steps in a QSAR/QSPR Study:

Data Set Collection: A series of related pyridine derivatives with experimentally measured activities (e.g., IC50 values) is compiled. wjpsonline.com

Descriptor Calculation: For each molecule, various descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical relationship between the descriptors and the activity is established. nih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by using an external test set of compounds not included in the model's development. nih.gov

A resulting QSAR equation might look like: log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(LUMO Energy)

This equation would allow for the virtual screening of new, unsynthesized analogues of this compound to prioritize the most promising candidates for synthesis and testing.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

A thorough search of scientific databases yields no significant research findings or specific methodological advancements directly pertaining to 2-(methoxymethyl)pyridin-4-ol. The compound is primarily listed in the catalogs of chemical suppliers, indicating its synthesis is achievable. However, the specific synthetic routes employed by these suppliers are proprietary and not detailed in publicly accessible documents. General synthetic strategies for substituted pyridin-4-ols could theoretically be adapted for its preparation, but no published reports confirm this for the title compound. Consequently, there are no detailed research findings to summarize, nor are there any documented advancements in methodologies for its synthesis or use.

Emerging Avenues in this compound Chemistry

Given the absence of foundational research, any discussion of emerging avenues is speculative but can be guided by the known reactivity and applications of analogous pyridine (B92270) derivatives. The presence of a hydroxyl group on the pyridine ring and a methoxymethyl substituent offers several potential avenues for exploration:

Coordination Chemistry: The pyridine nitrogen and the hydroxyl oxygen could act as a bidentate ligand for various metal centers. Research into the coordination chemistry of this compound could lead to the development of novel catalysts or materials with interesting magnetic or optical properties.

Medicinal Chemistry: Pyridine and pyridinol scaffolds are prevalent in pharmaceuticals. The specific substitution pattern of this compound could be a starting point for the design and synthesis of new bioactive molecules. Its potential as an inhibitor for enzymes or a ligand for receptors is an entirely unexplored field.

Materials Science: The functional groups present could allow for its incorporation into polymeric structures or as a component in the synthesis of functional dyes or organic electronics.

These potential avenues, however, remain purely hypothetical until fundamental research is conducted.

Prognosis for Future Developments in Synthesis and Applications

The future development of this compound chemistry is entirely dependent on the initiation of primary research. The immediate prognosis is one of untapped potential. For progress to be made, the following steps are necessary:

Development and Publication of a Robust Synthetic Route: A detailed, high-yielding, and scalable synthesis is the gateway to all other research. This would make the compound more accessible to the wider research community.

Characterization of Physicochemical Properties: A thorough investigation of its structural, electronic, and spectroscopic properties is essential for understanding its fundamental nature.

Exploration of its Reactivity: Systematic studies of its behavior in various chemical transformations will unveil its potential as a synthetic intermediate.

Preliminary Biological Screening: To gauge its potential in medicinal chemistry, broad-based biological screening against various targets would be a crucial first step.

Until these foundational studies are undertaken, this compound will likely remain a chemical curiosity, listed in catalogs but absent from the discourse of active chemical research. The prognosis for future developments is, therefore, one of wide-open opportunity, awaiting the curiosity and initiative of the scientific community.

Q & A

What are the most reliable synthetic routes for 2-(Methoxymethyl)pyridin-4-ol, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of this compound typically involves hydroxylation and methoxymethylation of pyridine precursors. A common approach is the nucleophilic substitution of a halogenated pyridin-4-ol intermediate with methoxymethyl chloride under basic conditions (e.g., NaH in THF at 0–5°C). Evidence from similar compounds (e.g., 5-Methoxy-2-methylpyrimidin-4-ol) suggests that solvent polarity and temperature critically affect regioselectivity and yield . For example, ethanol or methanol as solvents may enhance solubility of intermediates, while elevated temperatures (60–80°C) accelerate reaction rates but risk side reactions like over-alkylation .

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Basic Research Focus
Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS). Key challenges include distinguishing between positional isomers (e.g., 3- vs. 4-hydroxypyridine derivatives). For instance, the hydroxyl proton in pyridin-4-ol derivatives typically appears as a singlet in ¹H NMR due to symmetry, while pyridin-3-ol derivatives show coupling with adjacent protons. IR spectroscopy can further validate hydrogen bonding patterns (O–H stretch ~3200 cm⁻¹) . Discrepancies in spectral data should prompt recrystallization or chromatographic purification to exclude impurities .

What methodologies are recommended for assessing the biological activity of this compound, and how can contradictory data be reconciled?

Advanced Research Focus
Initial screening should include in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., kinase or protease targets). Contradictory activity data, such as variable MIC values against S. aureus, may arise from differences in bacterial strains or assay conditions (e.g., pH, nutrient media). To resolve this, researchers should standardize protocols using CLSI guidelines and validate results with structural analogs (e.g., 4-Phenylpyridin-2-ol derivatives, which show consistent trends in hydrogen bonding-dependent activity) . Dose-response curves and time-kill assays further clarify potency and mechanism .

How can reaction pathways for this compound derivatives be optimized to minimize byproducts?

Advanced Research Focus
Byproduct formation during methoxymethylation (e.g., di-alkylation or ring-opening) can be mitigated by:

  • Stoichiometric control : Limiting methoxymethyl chloride to 1.1 equivalents.
  • Low-temperature kinetics : Maintaining reactions at 0–5°C to favor mono-substitution.
  • Catalytic additives : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reagent compatibility in biphasic systems .
    Post-reaction analysis via HPLC or GC-MS identifies residual intermediates, guiding iterative optimization .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Focus
Stability studies indicate that the compound degrades under prolonged exposure to light or humidity. Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the methoxymethyl group, forming pyridin-4-ol and formaldehyde. For long-term storage, recommend desiccated, amber vials at –20°C. LC-MS monitoring of degradation products (e.g., m/z shifts corresponding to demethoxylation) is essential for quality control .

How can computational chemistry predict the reactivity of this compound in novel reactions?

Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic (hydroxyl oxygen) and electrophilic (pyridine C-2) sites. Molecular docking simulations predict binding affinities to biological targets (e.g., enzymes with active-site lysine residues). For example, the methoxymethyl group’s electron-donating effects increase pyridine ring basicity, favoring protonation in acidic environments—a property exploitable in pH-dependent drug delivery systems .

What strategies address low yields in the catalytic hydrogenation of this compound intermediates?

Advanced Research Focus
Low yields during hydrogenation (e.g., reducing nitro groups without cleaving the methoxymethyl moiety) require catalyst optimization. Palladium on carbon (Pd/C) at 30 psi H₂ in ethanol selectively reduces nitro groups, while Raney nickel may over-reduce the pyridine ring. Catalyst poisoning (e.g., with quinoline) suppresses undesired side reactions. Monitoring via TLC (hexane:EtOAc 3:1) ensures reaction termination at the intermediate stage .

How do substituent effects influence the pKa and solubility of this compound?

Basic Research Focus
The hydroxyl group (pKa ~8.5) and methoxymethyl moiety (electron-donating) increase water solubility compared to unsubstituted pyridines. pH-dependent solubility profiles can be measured via shake-flask experiments (UV-Vis quantification at λ_max 270 nm). Adjusting buffer systems (e.g., phosphate vs. acetate) optimizes dissolution for biological assays. Comparative studies with 2-Methoxypyridin-4-thiol highlight the thiol group’s lower pKa (~6.5) and higher lipophilicity .

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